Gimatecan

Content Navigation

CAS Number

Product Name

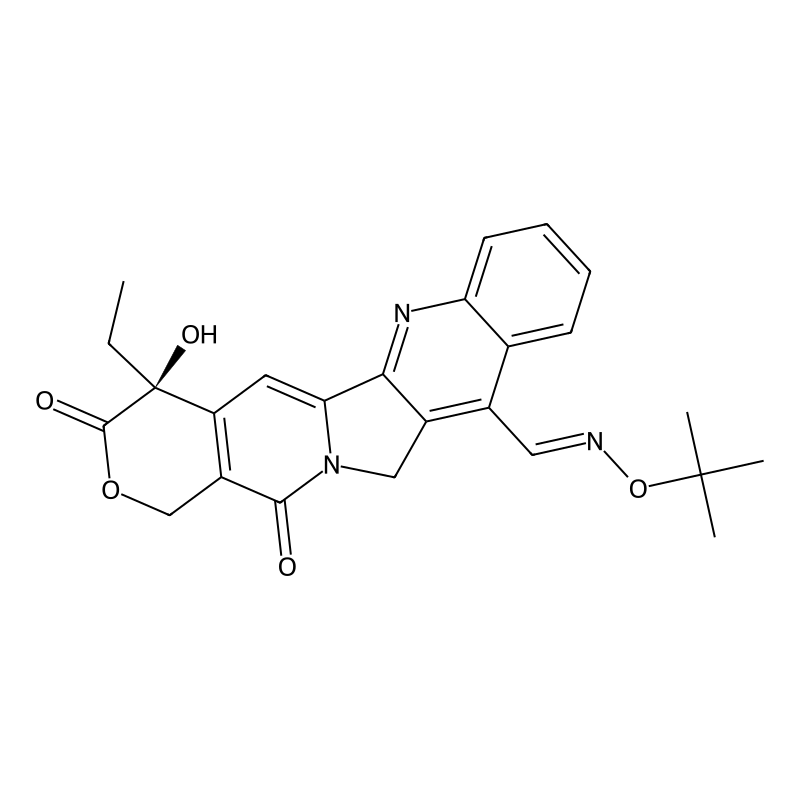

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Gimatecan (ST1481): A Lipophilic, High-Stability Topoisomerase I Inhibitor for Advanced Formulations

Gimatecan (CAS: 292618-32-7), also known as ST1481, is a semi-synthetic, highly lipophilic camptothecin analog distinguished by a tert-butoxyiminomethyl substitution at the C-7 position. This specific structural modification fundamentally alters its physicochemical profile compared to first-generation water-soluble analogs, granting it exceptional stability of the pharmacologically active closed-lactone ring at physiological pH. As a potent Topoisomerase I inhibitor, Gimatecan stabilizes the cleavable complex to induce DNA double-strand breaks. For procurement professionals and formulation scientists, Gimatecan represents a highly stable active pharmaceutical ingredient (API) candidate, offering direct, metabolism-independent target engagement, high oral bioavailability, and a pharmacokinetic profile optimized for sustained-release development and resistant-tumor modeling[1].

Substituting Gimatecan with more common, commercially available Topoisomerase I inhibitors like Irinotecan or Topotecan introduces severe experimental and clinical limitations. Irinotecan is a prodrug that requires hepatic carboxylesterase conversion into its active metabolite (SN-38), making it highly unsuitable for direct in vitro cellular assays due to unpredictable metabolic activation and high inter-assay variability [1]. Conversely, while Topotecan is directly active, it suffers from rapid, reversible hydrolysis of its lactone ring into an inactive carboxylate form in plasma, necessitating continuous intravenous infusion to maintain efficacy. Furthermore, both Topotecan and Irinotecan are highly susceptible to efflux by P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP). Gimatecan’s specific C-7 lipophilic chain prevents rapid lactone hydrolysis and evades these primary efflux transporters, making it an irreplaceable compound for consistent dosing and refractory disease modeling [2].

References

- [1] A novel oral camptothecin analog, gimatecan, exhibits superior antitumor efficacy than irinotecan toward esophageal squamous cell carcinoma in vitro and in vivo. Cell Death & Disease (2018).

- [2] Phase I and Pharmacokinetic Study of Gimatecan Given Orally Once a Week for 3 of 4 Weeks in Patients with Advanced Solid Tumors. Clinical Cancer Research (2008).

In Vitro Potency and Direct Target Engagement

In comparative cellular assays targeting esophageal squamous cell carcinoma (ESCC) and other solid tumors, Gimatecan demonstrates profound cytotoxic superiority over standard clinical prodrugs. Because it does not require metabolic activation, Gimatecan directly inhibits cell proliferation at low nanomolar concentrations, whereas Irinotecan requires micromolar concentrations to achieve similar effects in vitro[1].

| Evidence Dimension | IC50 for cell proliferation |

| Target Compound Data | 4.9 to 39.6 nM |

| Comparator Or Baseline | Irinotecan (8.14 to 37.68 µM) |

| Quantified Difference | ~1000-fold higher in vitro potency |

| Conditions | ESCC cell line proliferation assays |

Enables ultra-low-dose formulation research and provides a reliable, direct-acting benchmark for in vitro screening without the confounding variable of prodrug metabolism.

Pharmacokinetic Persistence and Lactone Stability

The therapeutic utility of camptothecins is historically limited by the rapid opening of the active lactone ring at physiological pH. Gimatecan's lipophilic C-7 substitution significantly enhances lactone stability, resulting in a dramatically extended biological half-life. Pharmacokinetic evaluations show that Gimatecan exists in plasma almost entirely as the pharmacologically active intact lactone, providing continuous exposure that cannot be achieved with Topotecan [1].

| Evidence Dimension | Biological half-life and active form persistence |

| Target Compound Data | Mean biological half-life of 77 ± 37 hours (predominantly intact lactone) |

| Comparator Or Baseline | Standard water-soluble camptothecins (short half-lives, rapid conversion to inactive carboxylate) |

| Quantified Difference | Extended half-life allowing once-weekly oral dosing versus continuous IV infusion |

| Conditions | Phase I pharmacokinetic profiling in human plasma |

Crucial for researchers developing sustained-release oral delivery systems or prolonged-exposure protocols without the need for complex continuous infusion setups.

Evasion of Multidrug Resistance (MDR) Efflux Pumps

A major failure point for conventional Topoisomerase I inhibitors in late-stage oncology models is their susceptibility to cellular efflux. Unlike Topotecan and Irinotecan, which are readily exported by multidrug resistance mechanisms, Gimatecan is not a functional substrate for P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP). Consequently, Gimatecan maintains its potent cytotoxic activity even in mitoxantrone-selected cell lines characterized by high levels of BCRP expression[1].

| Evidence Dimension | Efficacy in transporter-overexpressing resistant cell lines |

| Target Compound Data | Overcomes BCRP/P-gp mediated cellular resistance |

| Comparator Or Baseline | Topotecan and Irinotecan (Subject to rapid efflux and loss of efficacy) |

| Quantified Difference | Retains nanomolar efficacy in resistant models where comparators fail |

| Conditions | Mitoxantrone-selected, BCRP-expressing resistant cancer cell lines |

Essential for procurement in drug-discovery pipelines targeting refractory, multi-drug resistant (MDR) solid tumors where standard benchmarks are ineffective.

Development of Advanced Oral Chemotherapeutic Formulations

Due to its high lipophilicity, exceptional lactone stability, and long biological half-life, Gimatecan is the preferred API for researchers designing novel oral delivery systems, such as lipid nanoparticles, solid dispersions, or targeted oral conjugates, bypassing the IV-only limitations of older camptothecins [1].

In Vitro Modeling of Refractory and MDR Solid Tumors

Gimatecan's proven ability to evade P-glycoprotein and BCRP efflux pumps makes it a critical positive control and benchmark compound in phenotypic screening assays targeting multi-drug resistant cancer cell lines, where Topotecan and Irinotecan reliably fail [2].

Direct Topoisomerase I Inhibition Assays

Because Gimatecan is a direct-acting inhibitor that does not require the hepatic carboxylesterase conversion step necessary for Irinotecan (to SN-38), it is highly preferred for cell-free enzymatic assays and direct cellular screening requiring predictable, metabolism-independent target engagement [2].

References

- [1] Phase I and Pharmacokinetic Study of Gimatecan Given Orally Once a Week for 3 of 4 Weeks in Patients with Advanced Solid Tumors. Clinical Cancer Research (2008).

- [2] A novel oral camptothecin analog, gimatecan, exhibits superior antitumor efficacy than irinotecan toward esophageal squamous cell carcinoma in vitro and in vivo. Cell Death & Disease (2018).

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H351 (100%): Suspected of causing cancer [Warning Carcinogenicity]

Pharmacology

Pictograms

Acute Toxic;Irritant;Health Hazard

Other CAS

292618-32-7

Wikipedia

Use Classification

Dates

2: Frapolli R, Zucchetti M, Sessa C, Marsoni S, Viganò L, Locatelli A, Rulli E, Compagnoni A, Bello E, Pisano C, Carminati P, D'Incalci M. Clinical pharmacokinetics of the new oral camptothecin gimatecan: the inter-patient variability is related to alpha1-acid glycoprotein plasma levels. Eur J Cancer. 2010 Feb;46(3):505-16. Epub 2009 Dec 16. PubMed PMID: 20007015.

3: Pecorelli S, Ray-Coquard I, Tredan O, Colombo N, Parma G, Tisi G, Katsaròs D, Lhommé C, Lissoni AA, Vermorken JB, du Bois A, Poveda A, Frigerio L, Barbieri P, Carminati P, Brienza S, Guastalla JP. Phase II of oral gimatecan in patients with recurrent epithelial ovarian, fallopian tube or peritoneal cancer, previously treated with platinum and taxanes. Ann Oncol. 2010 Apr;21(4):759-65. Epub 2009 Nov 11. PubMed PMID: 19906760; PubMed Central PMCID: PMC2844948.

4: Pace S, Capocasa F, Tallarico C, Frapolli R, Zucchetti M, Longo A. Determination of total and lactone form of a new camptothecin derivative gimatecan (ST1481) and its metabolite ST1698 in human plasma by high-performance liquid chromatography with fluorimetric detection. J Pharm Biomed Anal. 2009 Oct 15;50(3):507-14. Epub 2009 May 27. PubMed PMID: 19553057.

5: Vekhoff P, Halby L, Oussedik K, Dallavalle S, Merlini L, Mahieu C, Lansiaux A, Bailly C, Boutorine A, Pisano C, Giannini G, Alloatti D, Arimondo PB. Optimized synthesis and enhanced efficacy of novel triplex-forming camptothecin derivatives based on gimatecan. Bioconjug Chem. 2009 Apr;20(4):666-72. PubMed PMID: 19309124.

6: Oostendorp RL, van de Steeg E, van der Kruijssen CM, Beijnen JH, Kenworthy KE, Schinkel AH, Schellens JH. Organic anion-transporting polypeptide 1B1 mediates transport of Gimatecan and BNP1350 and can be inhibited by several classic ATP-binding cassette (ABC) B1 and/or ABCG2 inhibitors. Drug Metab Dispos. 2009 Apr;37(4):917-23. Epub 2009 Jan 12. PubMed PMID: 19139163.

7: Zhu AX, Ready N, Clark JW, Safran H, Amato A, Salem N, Pace S, He X, Zvereva N, Lynch TJ, Ryan DP, Supko JG. Phase I and pharmacokinetic study of gimatecan given orally once a week for 3 of 4 weeks in patients with advanced solid tumors. Clin Cancer Res. 2009 Jan 1;15(1):374-81. PubMed PMID: 19118068.

8: Petrangolini G, Tortoreto M, Perego P, Carenini N, De Cesare M, Balsari A, Zunino F, Pratesi G. Combination of metronomic gimatecan and CpG-oligodeoxynucleotides against an orthotopic pancreatic cancer xenograft. Cancer Biol Ther. 2008 Apr;7(4):596-601. Epub 2008 Jan 9. PubMed PMID: 18364568.

9: Marchetti S, Oostendorp RL, Pluim D, van Eijndhoven M, van Tellingen O, Schinkel AH, Versace R, Beijnen JH, Mazzanti R, Schellens JH. In vitro transport of gimatecan (7-t-butoxyiminomethylcamptothecin) by breast cancer resistance protein, P-glycoprotein, and multidrug resistance protein 2. Mol Cancer Ther. 2007 Dec;6(12 Pt 1):3307-13. PubMed PMID: 18089724.

10: Gounder MK, Nazar AS, Saleem A, Pungaliya P, Kulkarni D, Versace R, Rubin EH. Effects of drug efflux proteins and topoisomerase I mutations on the camptothecin analogue gimatecan. Invest New Drugs. 2008 Jun;26(3):205-13. Epub 2007 Oct 18. PubMed PMID: 17943230

Explore Compound Types